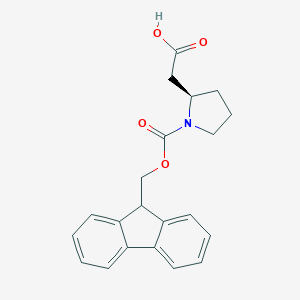

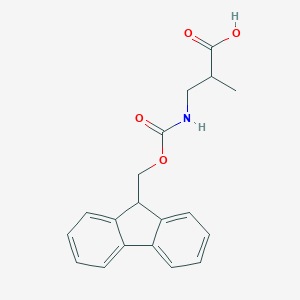

(R)-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

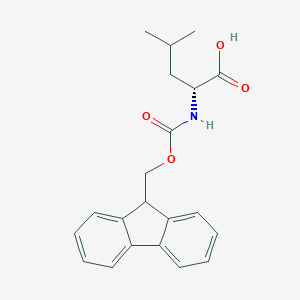

(R)-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)acetic acid, also known as FMCP, is an organic compound with a wide range of applications in the field of organic chemistry. It is a chiral building block used in the synthesis of various compounds and has been used in the development of novel drugs. FMCP has a wide range of potential applications in the scientific research field including synthesis, drug development, and biochemical and physiological studies.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry and Chromatography

In the realm of analytical chemistry, particularly in reversed-phase high-performance liquid chromatography (RP-HPLC), the modification of mobile phases with organic solvents like acetonitrile or methanol significantly affects the pH and, consequently, the analyte's retention behavior. A study highlights a model to predict the pH of mobile phases accurately, aiding in the estimation of analyte ionization and chromatographic retention. This research underlines the critical role of chemical properties, such as those of (R)-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)acetic acid, in enhancing analytical methodologies (Subirats, Rosés, & Bosch, 2007).

Organic Synthesis and Catalysis

The compound's structural framework, notably the pyrrolidine ring, is extensively utilized in medicinal chemistry for synthesizing novel compounds with potential therapeutic applications. Its inherent stereochemistry and the capacity for efficient pharmacophore exploration make it a valuable scaffold in drug discovery processes. A comprehensive review highlights the synthesis of bioactive molecules leveraging the pyrrolidine ring, underscoring its significance in developing new therapeutic agents (Li Petri et al., 2021).

Green Chemistry and Sustainable Processes

In the context of sustainable chemistry, the exploration of biotechnological routes for producing valuable chemicals from biomass is pivotal. Lactic acid, for instance, serves as a precursor for a plethora of chemicals, demonstrating the transition towards green chemistry. Research in this area emphasizes the role of organic acids, like the one , in facilitating environmentally friendly synthesis routes for various industrial applications (Gao, Ma, & Xu, 2011).

Wirkmechanismus

Target of Action

Fmoc-D-beta-homoproline is primarily used in peptide synthesis . Its primary targets are the amino acids in a peptide chain. The role of Fmoc-D-beta-homoproline is to facilitate the formation of peptide bonds without causing unwanted side reactions .

Mode of Action

Fmoc-D-beta-homoproline interacts with its targets (amino acids) by forming peptide bonds. The Fmoc group acts as a protective group, preventing the formation of peptide bonds at the wrong locations. Once the desired peptide bond is formed, the Fmoc group can be removed, allowing the next amino acid to be added to the chain .

Biochemical Pathways

The main biochemical pathway affected by Fmoc-D-beta-homoproline is peptide synthesis. By facilitating the formation of peptide bonds, Fmoc-D-beta-homoproline plays a crucial role in the production of proteins, which are essential for numerous biological functions .

Result of Action

The result of Fmoc-D-beta-homoproline’s action is the successful synthesis of peptides. These peptides can then fold into proteins, which carry out a wide range of functions in the body, from catalyzing biochemical reactions to providing structural support .

Action Environment

The action of Fmoc-D-beta-homoproline can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of the Fmoc group and thus the efficiency of peptide bond formation. Additionally, temperature can influence the rate of peptide synthesis .

Eigenschaften

IUPAC Name |

2-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c23-20(24)12-14-6-5-11-22(14)21(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19H,5-6,11-13H2,(H,23,24)/t14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIGOUDZWCDFFC-CQSZACIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426258 |

Source

|

| Record name | [(2R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)acetic acid | |

CAS RN |

193693-61-7 |

Source

|

| Record name | [(2R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,4S)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B557664.png)